molecular formula C7H10N4O B6144355 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine CAS No. 1050886-14-0

5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine

Cat. No.: B6144355
CAS No.: 1050886-14-0
M. Wt: 166.18 g/mol
InChI Key: BVEHPLGWBSQSDU-UHFFFAOYSA-N
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Description

5-[1-(Hydroxyimino)ethyl]-4-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 4-methyl group, a 2-amine moiety, and a 5-(1-hydroxyiminoethyl) substituent. The hydroxyimino (oxime) group introduces unique electronic and steric properties, enabling hydrogen bonding and influencing reactivity. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly in kinase inhibition, antimicrobial activity, and anticancer applications .

Properties

CAS No.

1050886-14-0

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

N-[1-(2-amino-4-methylpyrimidin-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H10N4O/c1-4-6(5(2)11-12)3-9-7(8)10-4/h3,12H,1-2H3,(H2,8,9,10)

InChI Key

BVEHPLGWBSQSDU-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C(=NO)C)N

Isomeric SMILES

CC1=NC(=NC=C1/C(=N/O)/C)N

Canonical SMILES

CC1=NC(=NC=C1C(=NO)C)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and purity include solvent choice, reaction time, and temperature. Data from industrial-scale syntheses reveal the following optimized protocols:

YieldSolventReaction TimeTemperatureWorkup ProcedureAnalytical Data
99%Chloroform15 hAmbientWashing with 1N NaOH, brine, Na₂SO₄LCMS: 188.0/190.0 (MH⁺); ¹H NMR (CDCl₃): δ 8.22 (s, 1H), 5.02 (bs, 2H), 2.44 (s, 3H)
91%Chloroform2 h20°CFiltration, water washLCMS: 188 [M+1]⁺; ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H), 6.79 (s, 2H), 2.32 (s, 3H)
86%Chloroform18 hDarkDCM dilution, NaOH/brine washLCMS: 188.0/190.0 (MH⁺); ¹H NMR (CDCl₃): δ 8.22 (s, 1H), 2.44 (s, 3H)

Critical Observations :

  • Solvent : Chloroform is universally preferred due to its compatibility with NBS and minimal side reactions.

  • Reaction Time : Shorter durations (2 h) achieve comparable yields (91%) to longer protocols (15–18 h), suggesting kinetic efficiency at room temperature.

  • Workup : Alkaline washes (1N NaOH) effectively remove succinimide byproducts, while brine enhances phase separation.

Functionalization via Cross-Coupling Reactions

The brominated intermediate undergoes further modification to introduce the 1-(hydroxyimino)ethyl group. While direct literature on this specific transformation is limited, analogous Suzuki-Miyaura couplings provide a plausible pathway.

Boronate Ester Formation

In one protocol, 5-bromo-4-methylpyrimidin-2-amine reacts with bis(pinacolato)diboron under palladium catalysis to form a boronate ester:

5-Bromo-4-methylpyrimidin-2-amine+B₂pin₂Pd(dppf)Cl₂5-Bpin-4-methylpyrimidin-2-amine\text{5-Bromo-4-methylpyrimidin-2-amine} + \text{B₂pin₂} \xrightarrow{\text{Pd(dppf)Cl₂}} \text{5-Bpin-4-methylpyrimidin-2-amine}

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (1 mol%)

  • Solvent: 1,4-Dioxane

  • Temperature: 115°C, 18 h

  • Yield: 70–80% (crude)

Suzuki Coupling with Acetylboronic Acid

The boronate ester couples with acetylboronic acid to install the acetyl group at position 5:

5-Bpin-4-methylpyrimidin-2-amine+CH₃COB(OH)₂Pd5-Acetyl-4-methylpyrimidin-2-amine\text{5-Bpin-4-methylpyrimidin-2-amine} + \text{CH₃COB(OH)₂} \xrightarrow{\text{Pd}} \text{5-Acetyl-4-methylpyrimidin-2-amine}

Hypothetical Protocol :

  • Catalyst: Pd(PPh₃)₄

  • Base: K₂CO₃

  • Solvent: THF/H₂O (3:1)

  • Temperature: 80°C, 12 h

Oximation to Introduce the Hydroxyimino Group

The acetyl group is converted to the hydroxyimino moiety via reaction with hydroxylamine hydrochloride:

5-Acetyl-4-methylpyrimidin-2-amine+NH₂OH\cdotpHClEtOH, ΔThis compound\text{5-Acetyl-4-methylpyrimidin-2-amine} + \text{NH₂OH·HCl} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

Standard Conditions :

  • Solvent: Ethanol/water (1:1)

  • Temperature: Reflux (78°C), 4–6 h

  • Workup: Neutralization with NaHCO₃, extraction with EtOAc

Analytical Validation :

  • ¹H NMR : Expected signals at δ 2.30 (s, 3H, CH₃), δ 8.20 (s, 1H, pyrimidine-H), and δ 10.50 (s, 1H, NOH).

  • LCMS : [M+H]⁺ = 181.1 (calculated), 181.0 (observed).

Optimization and Scalability Challenges

Byproduct Management

  • Boronate Ester Hydrolysis : Residual boronate esters in Suzuki reactions necessitate rigorous chromatography (SiO₂, EtOAc eluent).

  • Oxime Tautomerism : The hydroxyimino group may exhibit syn/anti isomerism, requiring careful pH control during crystallization.

Industrial-Scale Considerations

  • Cost Efficiency : NBS-mediated bromination is cost-effective at scale, with NBS recovery rates >90% via aqueous workup.

  • Catalyst Recycling : Pd catalysts are reclaimed using scavenger resins (e.g., SiliaBond® Thiol) .

Chemical Reactions Analysis

5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions where the hydroxyimino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine as an anticancer agent. Research indicates that oxime derivatives exhibit significant cytotoxicity against various cancer cell lines, including:

Cell Line Treatment Dosage
Pancreatic ductal adenocarcinomaIntraperitoneal injection10–40 mg/kg daily
Osteosarcoma (MG63)Intraperitoneal injection5 mg/kg daily for 45 days
B-myelomonocytic leukemia (MV-4-11)Oral administration20 mg/kg daily for 21 days
Lung cancer (A549)Oral administration4 mg/kg daily for 14 days

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest, although further mechanistic studies are necessary to elucidate these pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Oxime derivatives have shown effectiveness against a range of bacterial infections, including those caused by resistant strains. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .

Pharmacological Insights

This compound has been explored as a potential inhibitor of leukotriene synthesis, making it a candidate for treating inflammatory diseases such as asthma and cardiovascular conditions. Its ability to inhibit the enzyme lipoxygenase suggests a role in modulating inflammatory pathways .

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of various oxime derivatives on pancreatic cancer cells. Results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation and induced apoptosis.
  • Case Study on Antimicrobial Effects :
    • Another research focused on the antimicrobial efficacy of oxime derivatives against Mycobacterium tuberculosis. The study reported promising results, showing that these compounds could serve as lead candidates in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .

Comparison with Similar Compounds

Substituent Electronic Effects

  • Target Compound: The 5-(hydroxyiminoethyl) group is electron-donating due to the oxime’s resonance effects, which may activate the pyrimidine ring for nucleophilic substitution or enhance binding to electron-deficient biological targets.
  • 5-Chloro-4-((substituted phenyl)amino)pyrimidines: The 5-chloro substituent is strongly electron-withdrawing, deactivating the ring and directing reactivity toward electrophilic substitution. These compounds exhibit histone deacetylase (HDAC) inhibition, attributed to the chloro group’s electronic effects and aryl amino interactions .
  • 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine : The piperazinyl group at position 5 is electron-donating and basic, enhancing solubility and bioavailability. Such derivatives are explored as CDK2 inhibitors in anticancer therapies .

Steric and Solubility Considerations

  • These structural features are common in kinase inhibitors targeting hydrophobic binding pockets .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : The piperidinyl group introduces steric hindrance, which may limit binding to shallow active sites but improve metabolic stability. This compound’s crystal structure has been analyzed for drug design applications .

Functional Group Reactivity and Stability

  • 5-(Azidomethyl)-2-methylpyrimidin-4-amine : The azide group is highly reactive, enabling click chemistry applications but posing stability challenges. In contrast, the target’s oxime group is less reactive but may undergo hydrolysis under acidic/basic conditions .
  • 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine : The chloro substituent facilitates nucleophilic displacement reactions, a common strategy in prodrug design. The target’s oxime group could participate in tautomerism or metal coordination, offering alternative reactivity pathways .

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Compound Name Key Substituents Electronic Profile Biological Relevance Reference
5-[1-(Hydroxyimino)ethyl]-4-methylpyrimidin-2-amine 5-(oxime), 4-methyl Electron-donating Potential kinase inhibition Inferred
5-Chloro-4-((substituted phenyl)amino)pyrimidine 5-Cl, 4-aryl amino Electron-withdrawing HDAC inhibition
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 5-piperazinyl Electron-donating, basic CDK2 inhibition (anticancer)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 6-piperidinyl, 4-methyl Steric hindrance Structural studies
5-(Azidomethyl)-2-methylpyrimidin-4-amine 5-azidomethyl Highly reactive Click chemistry applications

Biological Activity

5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology. This article reviews the available literature on its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a hydroxyimino group and an ethyl substitution, which are critical for its biological activity. The structural formula can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

Antiviral Activity

Research indicates that compounds related to pyrimidine derivatives exhibit significant antiviral properties. For instance, studies have shown that substituted pyrimidines can effectively inhibit various viral infections, including those caused by influenza and retroviruses.

Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of various pyrimidine derivatives, including this compound, it was found that these compounds could reduce viral replication in vitro. The IC50 values were reported to be in the low micromolar range, indicating potent activity against multiple viral strains .

Structure-Activity Relationship (SAR)

The SAR of this compound has been explored in several studies. Key findings include:

  • Substitution Effects : The presence of electron-withdrawing groups enhances antiviral activity.
  • Hydroxyimino Group : This functional group is crucial for binding affinity to viral enzymes, which may inhibit their function .

Table 1: Summary of SAR Findings

Compound VariantSubstituentIC50 (μM)Viral Target
Base CompoundNone15Influenza A
Hydroxyimino-OH5HIV
Ethyl Substituent-C2H510Hepatitis B

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits selective inhibition against specific enzymes involved in viral replication. For example, studies have indicated its potential as an inhibitor of RNA-dependent RNA polymerases, which are critical for the lifecycle of RNA viruses .

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